イプラグリフロジン

概要

説明

イプラグリフロジンは、2型糖尿病の治療に使用される医薬品である。 これは、アステラス製薬と寿製薬が共同で開発し、2014年1月17日に日本で世界で初めて承認された。 . イプラグリフロジンは、腎臓におけるグルコースの再吸収を阻害することで血糖値を低下させる、SGLT2阻害薬である。 .

科学的研究の応用

Ipragliflozin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used to treat type 2 diabetes mellitus by reducing blood glucose levels . It has been shown to improve glycemic control, reduce body weight, and lower the risk of hypoglycemia . In biological research, ipragliflozin is used to study the role of SGLT2 in glucose reabsorption and its potential therapeutic applications . In the pharmaceutical industry, it serves as a model compound for developing new SGLT2 inhibitors .

作用機序

イプラグリフロジンは、腎臓の近位尿細管におけるナトリウム-グルコース共輸送体2(SGLT2)を選択的に阻害することで作用する。 . この阻害により、グルコースの再吸収が阻害され、尿中へのグルコース排泄量が増加し、その結果、血糖値が低下する。 . イプラグリフロジンの分子標的はSGLT2タンパク質であり、その経路は腎臓におけるグルコース再吸収の抑制を伴う。 .

類似の化合物との比較

類似の化合物: イプラグリフロジンに類似する化合物には、ダパグリフロジン、カナグリフロジン、エンパグリフロジン、トフォグリフロジン、ルセオグリフロジンなど、他のSGLT2阻害薬がある。 .

独自性: イプラグリフロジンは、SGLT1よりもSGLT2に対して高い選択性を有しており、SGLT1阻害に関連する胃腸系の副作用を最小限に抑えるのに役立つ。 . さらに、優れた薬物動態特性と低血糖のリスクの低さから、2型糖尿病の治療に役立つ選択肢となっている。 .

生化学分析

Biochemical Properties

Ipragliflozin interacts with the SGLT2 protein, a membrane protein located on the cell surface . SGLT2 plays a key role in the reuptake of glucose in the proximal tubule of the kidneys . By selectively inhibiting SGLT2, Ipragliflozin reduces blood glucose levels .

Cellular Effects

Ipragliflozin has been shown to have various effects on cellular processes. For instance, it has been found to reduce fasting plasma glucose, glycoalbumin, and HbA1c . It also influences lipid metabolism, increasing HDL-C and decreasing apo E .

Molecular Mechanism

The molecular mechanism of Ipragliflozin involves the inhibition of SGLT2. These membrane proteins transfer glucose into the cells . Ipragliflozin reduces blood glucose levels by inhibiting the reuptake of glucose by selectively inhibiting SGLT2 .

Temporal Effects in Laboratory Settings

In laboratory settings, Ipragliflozin has shown sustained antihyperglycemic effects over time . It increases urinary glucose excretion by inhibiting renal glucose reabsorption, which lasts for over 12 hours in normal mice .

Dosage Effects in Animal Models

In animal models, Ipragliflozin has shown dose-dependent effects. For instance, in a study on non-alcoholic steatohepatitis (NASH) in mice, Ipragliflozin was administered at a dose of 16.7 μg/day for 5 weeks . The study found that Ipragliflozin attenuated the development of NASH in the mice .

Metabolic Pathways

Ipragliflozin is involved in the glucose reabsorption pathway in the kidneys . It inhibits SGLT2, a key player in this pathway, thereby reducing blood glucose levels .

Transport and Distribution

Ipragliflozin is transported and distributed within cells and tissues via its interaction with SGLT2 . By inhibiting SGLT2, it affects the localization and accumulation of glucose within cells .

Subcellular Localization

The subcellular localization of Ipragliflozin is related to its target, SGLT2. SGLT2 is a membrane protein located on the cell surface . Therefore, the action of Ipragliflozin is localized to the cell membrane where SGLT2 is present .

準備方法

合成経路と反応条件: イプラグリフロジンの合成は、いくつかの重要なステップを伴う。 ある方法は、4-フルオロ-3-(2-ベンゾチオフェン)メチルフェニルハライドを出発物質とし、適切な溶媒中でアルキルリチウムと反応させ、続いて亜鉛塩と反応させて有機亜鉛試薬を調製する。 . この試薬は、2,3,4,6-テトラ-O-ピバロイル-α-D-グルコピラノースブロミドと求核置換反応を起こして中間体を生成する。 . 次に、有機塩基を使用してピバロイル保護基を脱保護すると、イプラグリフロジンが得られる。 .

工業的製造方法: イプラグリフロジンの工業的製造は、同様の合成経路に従うが、大規模製造向けに最適化されている。 このプロセスでは、糖環上のヒドロキシル基のメチル化や超低温反応などのステップを回避することで、合成を簡素化し、コストを削減している。 . この方法により、化合物の収率と純度が向上し、工業的製造に適した方法となっている。 .

化学反応の分析

反応の種類: イプラグリフロジンは、求核置換反応や立体選択的合成など、さまざまな化学反応を起こす。 . 重要な反応には、ヨウ素-リチウム-亜鉛交換によるβ-C-アリールグルコシドの形成が含まれる。 .

一般的な試薬と条件: イプラグリフロジンの合成に使用される一般的な試薬には、アルキルリチウム、亜鉛塩、2,3,4,6-テトラ-O-ピバロイル-α-D-グルコピラノースブロミドなどがある。 . 反応は通常、低温で行われ、高い選択性と収率が得られる。 .

主要な生成物: これらの反応から生成される主要な生成物は、イプラグリフロジンそのものであり、保護基の脱保護と精製後に得られる。 .

科学研究への応用

イプラグリフロジンは、化学、生物学、医学、産業などの分野で、いくつかの科学研究への応用がある。 医学では、主に血糖値を低下させることで、2型糖尿病の治療に使用される。 . 血糖コントロールの改善、体重の減少、低血糖のリスクの軽減に効果があるとされている。 . 生物学研究では、イプラグリフロジンは、SGLT2のグルコース再吸収における役割とその潜在的な治療的応用を研究するために使用されている。 . 製薬業界では、新しいSGLT2阻害薬の開発のためのモデル化合物として役立っている。 .

類似化合物との比較

Similar Compounds: Similar compounds to ipragliflozin include other SGLT2 inhibitors such as dapagliflozin, canagliflozin, empagliflozin, tofogliflozin, and luseogliflozin .

Uniqueness: Ipragliflozin is unique in its high selectivity for SGLT2 over SGLT1, which helps minimize gastrointestinal side effects associated with SGLT1 inhibition . Additionally, it has shown good pharmacokinetic properties and a low risk of hypoglycemia, making it a valuable option for treating type 2 diabetes mellitus .

生物活性

Ipragliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that plays a significant role in the management of type 2 diabetes mellitus (T2DM). This article explores its biological activity, including mechanisms of action, pharmacokinetics, efficacy in clinical settings, and safety profiles based on diverse studies.

Ipragliflozin works by inhibiting SGLT2, which is primarily responsible for glucose reabsorption in the kidneys. By blocking this transporter, ipragliflozin promotes glycosuria (excretion of glucose in urine), thereby lowering blood glucose levels. This mechanism not only aids in glycemic control but also has implications for weight management and cardiovascular health.

Pharmacokinetics

The pharmacokinetic profile of ipragliflozin indicates rapid absorption and a long elimination half-life. Key pharmacokinetic parameters include:

- Absorption : Rapid oral absorption with peak plasma concentrations reached within 1-2 hours.

- Half-life : Approximately 12 hours, allowing for once-daily dosing.

- Volume of Distribution : Approximately 142 mL/kg, indicating good tissue distribution.

- Clearance : About 4.38 mL/kg/h, reflecting moderate systemic clearance.

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 1-2 hours |

| Elimination Half-life | ~12 hours |

| Volume of Distribution | 142 mL/kg |

| Clearance | 4.38 mL/kg/h |

Clinical Efficacy

Ipragliflozin has demonstrated significant efficacy in various clinical studies:

-

Type 2 Diabetes Management :

- A pooled analysis from multiple randomized controlled trials showed that ipragliflozin significantly reduced glycated hemoglobin (HbA1c) levels compared to placebo, with an average reduction of approximately 0.36% over 24 weeks .

- In a study involving Japanese patients with T1DM inadequately controlled with insulin, ipragliflozin also led to a notable decrease in HbA1c and total daily insulin dose .

- Renal Protection :

- Cardiovascular Benefits :

Safety Profile

The safety profile of ipragliflozin has been evaluated across numerous studies:

- Adverse Events : The incidence of treatment-emergent adverse events (TEAEs) was similar between ipragliflozin and placebo groups, with no significant increase in serious adverse events . Common side effects included genital infections and urinary tract infections.

- Long-term Safety : A study assessing the long-term effects over two years found no new safety signals associated with ipragliflozin use .

Case Studies

- Hepatic Outcomes :

- Endothelial Function :

特性

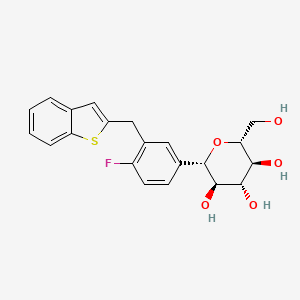

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFWIQIYAXSLBA-RQXATKFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032738 | |

| Record name | Ipragliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761423-87-4 | |

| Record name | Ipragliflozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761423-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipragliflozin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761423874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipragliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ipragliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPRAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N2N8OOR7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。